molecular formula C8H6N2O2S B15173524 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid

4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid

Cat. No.: B15173524
M. Wt: 194.21 g/mol
InChI Key: MTROUHMRVHJPQG-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is a heterocyclic compound that combines a pyrazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method is the cyclization of hydrazine with a suitable carbonyl compound to form the pyrazole ring, which is then reacted with thiophene-2-carboxylic acid under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .

Scientific Research Applications

4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can contribute to the compound’s electronic properties, influencing its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C₈H₆N₂O₂S and a molecular weight of 194.21 g/mol. The presence of a pyrazole ring and a thiophene moiety contributes to its reactivity and biological interactions. These structural elements are often associated with various pharmacological activities.

1. Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. A study reported that certain pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating up to 85% inhibition at specific concentrations compared to standard drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Compound A76% (at 1 µM)86% (at 1 µM)
Compound B61% (at 10 µM)93% (at 10 µM)

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Preliminary studies suggest moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for further development into therapeutic agents .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainActivity LevelReference
Bacillus subtilisModerate
Escherichia coliWeak
Staphylococcus aureusModerate

3. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including HeLa and HepG2 cells. For instance, a specific derivative exhibited over 54% growth inhibition in HepG2 cells, suggesting its potential as an anticancer agent .

Table 3: Anticancer Activity Against Cell Lines

Cell LineGrowth Inhibition (%)Reference
HeLa54.25%
HepG238.44%
A549Not tested-

The mechanisms underlying the biological activities of this compound are still under investigation. Its interactions with various enzymes and receptors are crucial for understanding its pharmacodynamics. The presence of the pyrazole moiety is particularly noteworthy as many pyrazole derivatives are known to interact with biological targets effectively, influencing metabolic pathways .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in various biological contexts:

  • In Vivo Studies : One study demonstrated the anti-inflammatory effects using carrageenan-induced edema models in mice, where significant reductions in swelling were observed after treatment with the compound .
  • Cell Culture Experiments : In vitro assays revealed that compounds derived from this compound inhibited cancer cell proliferation significantly compared to untreated controls, indicating its potential as a lead compound for drug development .

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C8H6N2O2S/c11-8(12)7-1-5(4-13-7)6-2-9-10-3-6/h1-4H,(H,9,10)(H,11,12)

InChI Key

MTROUHMRVHJPQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C2=CNN=C2)C(=O)O

Origin of Product

United States

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